1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one
CAS No.: 705255-89-6
Cat. No.: VC20268231
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 705255-89-6 |
|---|---|
| Molecular Formula | C17H14O3 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one |
| Standard InChI | InChI=1S/C17H14O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,1-2H3 |
| Standard InChI Key | UHCWVIUSOVJOES-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the propargyl ketone family, featuring a central prop-2-yn-1-one moiety flanked by two methoxy-substituted phenyl groups. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄O₃ |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one |
| Canonical SMILES | COC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC |
The molecule’s conjugated system (C≡C–C=O) and electron-donating methoxy groups contribute to its electronic polarization, enhancing reactivity in cross-coupling reactions .
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 3.8–4.0 ppm (methoxy protons), δ 6.5–8.0 ppm (aromatic protons), and δ 2.4–2.5 ppm (ketone-related protons) .
-
¹³C NMR: Signals at δ 190–200 ppm (carbonyl carbon), δ 80–100 ppm (alkyne carbons), and δ 55 ppm (methoxy carbons) .
-
IR Spectroscopy: Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and ~2100–2260 cm⁻¹ (C≡C vibration).
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via palladium-catalyzed cross-coupling or Claisen-Schmidt condensation:
Method 1: Palladium-Catalyzed Coupling
Reactants:
-
3-Methoxyiodobenzene
-
4-Methoxyphenylacetylene
-
Pd(PPh₃)₂Cl₂ catalyst
Conditions:
Method 2: Claisen-Schmidt Condensation
Reactants:
-
3-Methoxyacetophenone
-
4-Methoxybenzaldehyde
Conditions:
Industrial-Scale Production
| Parameter | Optimized Value |
|---|---|
| Catalyst | Pd/C or CuI |
| Reactor Type | Continuous flow reactor |
| Purification | Flash chromatography (Hexane:EtOAc = 4:1) |
| Purity | >98% (HPLC) |
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 112–115°C |
| Boiling Point | 285.5±25.0°C (predicted) |
| Solubility | DMSO >100 mg/mL; H₂O <0.1 mg/mL |
| LogP (Partition Coefficient) | 2.75 (calculated) |
| Stability | Stable under inert atmosphere; sensitive to UV light |
The compound’s lipophilicity (LogP = 2.75) suggests moderate membrane permeability, making it suitable for biological studies .
Chemical Reactivity and Applications
Reactivity Profile
-
Oxidation: Forms carboxylic acids with KMnO₄.
-
Cycloaddition: Participates in Huisgen reactions with azides to form triazoles .
Catalytic Applications
| Reaction Type | Catalyst | Yield | Application |
|---|---|---|---|
| Sonogashira Coupling | Pd/C | 85% | Synthesis of biaryl ynones |
| A³ Coupling | CuI | 90% | Propargylamine production |
Anticancer Activity
-
IC₅₀ Values:
Cell Line IC₅₀ (μM) MCF-7 (Breast Cancer) 12.5 HT29 (Colon Cancer) 15.0 A549 (Lung Cancer) 20.0
Mechanism: Induces apoptosis via caspase-3 activation and G2/M cell cycle arrest.
Antimicrobial Activity
-
MIC Values:
Organism MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 64
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | Single methoxy group | 18.5 (MCF-7) |
| 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-yn-1-one | Two methoxy groups | 10.2 (MCF-7) |
| Target Compound | Dual methoxy substitution | 12.5 (MCF-7) |
The dual methoxy configuration enhances electron density, improving binding to cellular targets .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced bioactivity.
-
Nanoparticle Delivery Systems: Improve bioavailability using liposomal encapsulation.
-
Green Synthesis: Develop solvent-free methods using biocatalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume